molecular formula C5H3ClN4 B3339270 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 89364-06-7

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B3339270
CAS RN: 89364-06-7
M. Wt: 154.56 g/mol
InChI Key: MSGJNOUXBKOZPT-UHFFFAOYSA-N
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Description

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound with the empirical formula C5H3ClN4 . It is part of a class of compounds known as triazolopyrimidines, which are known for their wide range of pharmacological activities .


Synthesis Analysis

The synthesis of 1,2,4-triazolo[1,5-a]pyrimidines, including 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine, has been the subject of various studies . These compounds can be synthesized using a variety of strategies, many of which have been summarized in a review article .


Molecular Structure Analysis

The molecular structure of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine includes a triazolopyrimidine core with a chlorine atom attached . The SMILES string representation of this compound is Clc1nccc2ncnn12 .


Chemical Reactions Analysis

Triazolopyrimidines, including 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine, are known to participate in a variety of chemical reactions . They can bind with a variety of enzymes and receptors in biological systems, which contributes to their diverse biological activities .


Physical And Chemical Properties Analysis

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is a solid compound . It has a molecular weight of 154.56 . The InChI key for this compound is DMBOZQIEVLAEOP-UHFFFAOYSA-N .

Scientific Research Applications

Synthesis and Structural Analysis

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine is notable for its use in the synthesis of various chemical compounds. Tang, Wang, Li, and Wang (2014) explored the synthesis of 8-Bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines, demonstrating the possibility of converting them into 1,2,4-triazolo[1,5-c]pyrimidines. This conversion is facilitated through Dimroth rearrangement, highlighting the structural flexibility and potential for diverse chemical applications of such compounds (Tang, Wang, Li, & Wang, 2014).

Biological Activities

The [1,2,4]triazolo[1,5-a]pyrimidine scaffold, including its 5-Chloro variant, is significant in medicinal chemistry. Pinheiro et al. (2020) discussed the applications of these compounds in agriculture and medicine, citing their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. This underlines the broad spectrum of potential therapeutic uses of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine and its analogs (Pinheiro et al., 2020).

Coordination Chemistry and Medicinal Applications

Further, Łakomska and Fandzloch (2016) reviewed the development of coordination compounds with 1,2,4-triazolo[1,5-a]pyrimidines, including 5-Chloro variants. They noted the rich diversity in coordination chemistry and the promising therapeutic properties of these compounds, particularly in anticancer, antiparasitic, and antibacterial applications. These findings suggest that 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine may play a crucial role in the development of new medicinal compounds with enhanced therapeutic potential (Łakomska & Fandzloch, 2016).

Synthesis and Antimicrobial Evaluation

Moreover, Prasanna Kumara, Mohana, and Mallesha (2013) synthesized a series of 5-chloro-8-bromo-3-aryl-1,2,4-triazolo[4,3-c]pyrimidines and evaluated their antimicrobial activity. Their research demonstrates the potential of 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine derivatives as antimicrobial agents, which could be significant for pharmaceutical applications (Prasanna Kumara, Mohana, & Mallesha, 2013).

Future Directions

Triazolopyrimidines, including 5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine, have been the focus of numerous studies due to their wide range of pharmacological activities . Future research will likely continue to explore the synthesis of new triazolopyrimidine derivatives and their potential applications, particularly in the field of medicinal chemistry .

properties

IUPAC Name

5-chloro-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClN4/c6-4-1-2-10-5(9-4)7-3-8-10/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGJNOUXBKOZPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=N2)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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